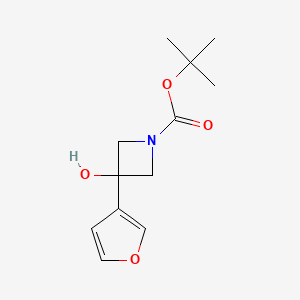
3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester is a chemical compound with a unique molecular structureThe compound has a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester typically involves the reaction of furan derivatives with azetidine intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds .
Scientific Research Applications
3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules.
Biology: It is used in the study of biological processes and the development of new biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-Furan-2-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester
- Other tert-butyl ester derivatives
Uniqueness
What sets 3-Furan-3-YL-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester apart from similar compounds is its unique molecular structure, which imparts specific chemical and physical properties. These properties make it particularly useful in certain applications, such as the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
398489-34-4 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(furan-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-11(2,3)17-10(14)13-7-12(15,8-13)9-4-5-16-6-9/h4-6,15H,7-8H2,1-3H3 |
InChI Key |
ZOJBFQAWROIOEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=COC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




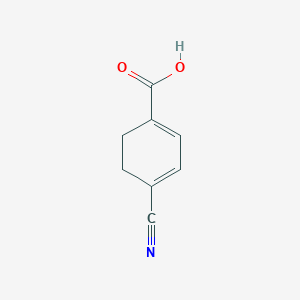

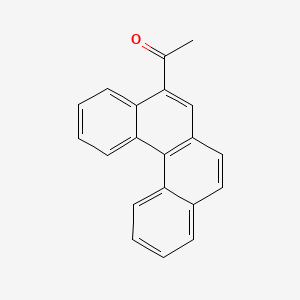

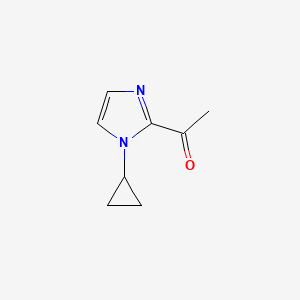
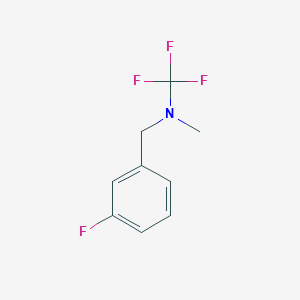
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
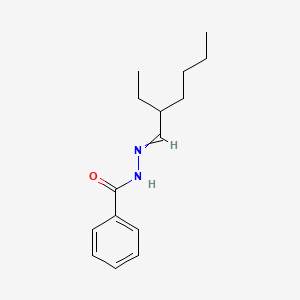


![2-Chloro-5-({[(2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956371.png)

